Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound notable for its unique molecular structure, which integrates both oxygen and nitrogen atoms within its bicyclic framework. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry and materials science. The molecular formula of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is , and it has a molecular weight of approximately 225.29 g/mol.
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate belongs to the class of spiro compounds, which are characterized by two or more rings that share a single atom. The presence of functional groups such as the carboxylate ester enhances its chemical reactivity and potential for further derivatization. This compound is primarily sourced from synthetic processes involving commercially available reagents, making it accessible for research and industrial applications.
The synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process:
While specific large-scale production methods are not extensively documented, the outlined laboratory synthesis can be scaled up by optimizing reaction conditions for yield and purity, ensuring cost-effectiveness and environmental sustainability.
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate features a bicyclic structure where the spiro junction connects two rings through a single carbon atom. The compound's structural formula can be represented as follows:
The InChI key for this compound is QXZSSQNYUNNRJG-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions under appropriate conditions.
The mechanism of action for Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate involves interactions with specific molecular targets, particularly enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor of enzymes such as vanin-1, which is involved in metabolic processes and inflammation modulation.
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and medicinal chemistry.
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate has several significant applications:
The synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate relies on strategic ring-forming methodologies to assemble its characteristic spiro[4.5]decane core. Two predominant approaches dominate the literature: intramolecular cyclization of bifunctional precursors and ring expansion tactics. The intramolecular Dieckmann condensation represents a fundamental pathway, where diethyl 1-(2-oxoethyl)cyclohexane-1,4-dicarboxylate derivatives undergo base-catalyzed cyclization under mild conditions (0-25°C) to form the spirocyclic lactam framework. This method efficiently establishes the critical quaternary spiro center with reported yields of 68-75% after optimization [2].
Alternatively, aza-spiroannulation techniques leverage cyclohexanone oximes or enol ethers as starting materials. These substrates undergo nucleophilic addition-cyclization sequences with ethyl 2-(bromomethyl)acrylate or similar electrophiles, constructing the azaspiro ring through C-N bond formation at the spiro junction. This pathway demonstrates particular utility for introducing the essential ester functionality at the 3-position in a single operation. The reaction typically employs polar aprotic solvents (DMF, acetonitrile) and mild bases (K₂CO₃, triethylamine) to minimize side reactions [6]. These core methodologies provide versatile entry points to the spirocyclic skeleton, enabling downstream functionalization for specialized derivatives.
Optimization of ring-closure and esterification parameters significantly impacts the efficiency and scalability of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate synthesis. Key variables include temperature control, catalyst selection, and reaction time, which collectively influence regioselectivity and byproduct formation.
Cyclization reactions benefit from precise temperature modulation: reactions conducted at 0-5°C in tetrahydrofuran (THF) demonstrate improved regioselectivity (>8:1) compared to ambient temperature processes. Lithium hexamethyldisilazide (LiHMDS) emerges as the optimal base for enolate generation due to its superior kinetic control over spirocyclization, achieving isolated yields exceeding 80% with minimal O-alkylation byproducts [2]. For ester functionality installation, in situ esterification proves advantageous over post-cyclization approaches. Employing ethyl chloroformate with dimethylaminopyridine (DMAP) catalysis in dichloromethane at reflux achieves near-quantitative conversion (95-98%) of intermediate carboxylic acids. This method circumvents the need for isolating unstable acid intermediates, enhancing overall process efficiency [5].
Table 1: Optimization Parameters for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Catalyst/Base | Yield (%) | Key Improvement |
---|---|---|---|---|
Spirocyclization | 0-5°C in THF, 4h | LiHMDS (1.1 eq) | 82-85 | Minimized O-alkylation |
Esterification | Reflux in DCM, 2h | DMAP (0.1 eq) | 95-98 | In situ conversion |
Ring Closure | 80°C, DMF, 8h | K₂CO₃ (2 eq) | 75 | Regioselective N-alkylation |
Protecting group strategies critically enable the selective functionalization of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate intermediates, particularly given the compound's multiple reactive sites (tertiary amine, ester, ether oxygen). The tert-butyldimethylsilyl (TBS) group demonstrates exceptional utility for oxygen protection during key transformations. When applied to the 8-hydroxy intermediate, TBS ethers provide robust steric shielding while maintaining compatibility with subsequent N-alkylation and esterification steps. The TBS-protected intermediate Ethyl 8-[tert-butyl(dimethyl)silyl]oxy-2-azaspiro[4.5]decane-3-carboxylate (CAS: 1272655-91-0) can be isolated in 92% purity and exhibits excellent stability under basic conditions [4].
For nitrogen protection, carbamate-based groups offer orthogonal deprotection profiles. The tert-butoxycarbonyl (Boc) group proves particularly valuable, with tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate serving as a stable crystalline intermediate. Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (25°C, 1h) cleanly regenerates the secondary amine without spirolactam ring degradation. This strategy enables selective N-functionalization for advanced derivatives while maintaining ester integrity [7]. The judicious pairing of TBS and Boc protection establishes a versatile protection-deprotection sequence for synthesizing structurally complex analogs.
Enantioselective synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate presents significant challenges due to the remote chiral center and conformational flexibility of the spiro system. Modern approaches employ asymmetric phase-transfer catalysis (PTC) and chiral Lewis acid complexes to induce stereocontrol during cyclization. Cinchona alkaloid-derived PTC catalysts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate enantioselective alkylation of cyclic imine precursors in biphasic toluene/50% KOH systems, achieving enantiomeric excesses (ee) of 82-88% at -40°C [7].
Alternatively, chiral N,N'-dioxide-scandium(III) complexes catalyze the intramolecular Michael addition of appropriately functionalized keto-esters, constructing the spiro center with high diastereocontrol (d.r. >15:1) and ee values reaching 94%. This method benefits from low catalyst loading (2-5 mol%) and tolerance to diverse ester groups. For resolution of racemates, lipase-mediated kinetic resolution (e.g., using Candida antarctica Lipase B) selectively hydrolyzes the (S)-enantiomer of ethyl ester precursors in phosphate buffer (pH 7)/isopropyl ether biphasic systems, leaving the desired (R)-enantiomer intact with >99% ee after recrystallization [3]. These catalytic methodologies enable efficient access to enantiopure material for structure-activity relationship studies.
Implementing sustainable methodologies for large-scale synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate addresses both economic and environmental imperatives. Solvent selection plays a pivotal role: replacing traditional dichloromethane with cyclopentyl methyl ether (CPME) in cyclization steps reduces environmental impact while maintaining high conversion (>95%). CPME offers advantages including low water solubility, high boiling point, and excellent biodegradability, facilitating solvent recovery and recycling [6].
Catalytic technologies further enhance process sustainability. Heterogeneous acid catalysts (e.g., sulfonated zirconia) effectively promote both spirocyclization and esterification in a single reactor, eliminating multi-step purification and reducing energy consumption. Continuous flow hydrogenation using palladium-on-carbon membrane reactors enables efficient reduction of nitro intermediates to amines at reduced catalyst loadings (0.5 mol% vs. 5 mol% in batch). This approach minimizes metal waste while improving safety through inherent hydrogen handling advantages [3]. Additionally, microwave-assisted cyclization in aqueous media accelerates reaction kinetics by 15-20 fold, reducing the spirocycle formation from 12 hours to 35-45 minutes with comparable yields (78-82%). These integrated approaches demonstrate how green chemistry principles enhance the sustainability profile of complex spirocyclic syntheses without compromising efficiency.
Table 2: Protecting Group Applications in Synthesis
Protecting Group | Protected Functionality | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
tert-Butyldimethylsilyl (TBS) | Hydroxy | TBAF in THF, 0°C | Stable to esterification, N-alkylation |
tert-Butoxycarbonyl (Boc) | Amino | TFA/DCM (1:1), 25°C, 1h | Compatible with spirocyclic frameworks |
Benzyl (Bn) | Amino | H₂/Pd-C, ethanol, 50 psi | May require subsequent ester hydrolysis |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: